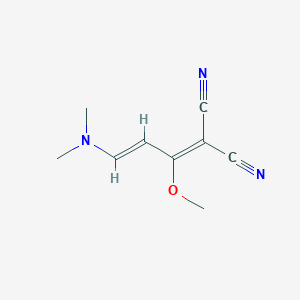

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYKZLMAGACBX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a nitrile-functionalized organic compound with significant potential in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a likely experimental protocol for its synthesis via Knoevenagel condensation, and discusses its known applications, primarily as a key intermediate in the synthesis of the antitumor agent Gimeracil. While direct biological activity data for the title compound is limited, this guide also touches upon the potential bioactivities based on structurally related compounds.

Introduction

This compound (CAS No. 95689-38-6) is an organic compound featuring a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups attached to an allylidene backbone.[1] This structure imparts unique electronic properties, making it a molecule of interest for various applications.[1] A notable characteristic of this compound is its intramolecular charge transfer (ICT) properties, where the dimethylamino group acts as an electron donor and the malononitrile moiety functions as an electron acceptor.[1] This facilitates charge transfer processes that are crucial for its potential biological and photophysical activities.[1] Its most prominent documented use is as an intermediate in the synthesis of Gimeracil, a component of the oral anticancer medication S-1.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 95689-38-6 | [1][2] |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.21 g/mol | [1] |

| Melting Point | 130°C | [1] |

| Boiling Point | 323.1°C (Predicted) | [1] |

| Appearance | Orange Solid | |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane) | [1] |

| InChI Key | YEUYKZLMAGACBX-SNAWJCMRSA-N |

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile [1]

-

Combine malononitrile (e.g., 5.0 mL, 78.60 mmol) and trimethyl orthoacetate (e.g., 11.0 mL, 86.46 mmol) in a round-bottom flask.

-

Add methanol as a solvent and reflux the mixture for approximately 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product, 2-(1-methoxyethylidene)malononitrile, via medium-pressure liquid chromatography (MPLC) using a gradient of ethyl acetate in hexane. The expected product is a light yellow liquid.

Step 2: Synthesis of this compound

-

Dissolve the 2-(1-methoxyethylidene)malononitrile intermediate in a suitable solvent such as dichloromethane.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by precipitation with a non-polar solvent or by column chromatography to yield the final crystalline product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity and Applications

Role as an Intermediate in Gimeracil Synthesis

The most significant application of this compound is its role as a key intermediate in the synthesis of Gimeracil. Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor that is co-administered with the oral fluoropyrimidine anticancer drug tegafur. By inhibiting DPD, Gimeracil prevents the degradation of 5-fluorouracil (5-FU), the active metabolite of tegafur, thereby maintaining higher and more sustained plasma concentrations of 5-FU and enhancing its antitumor effect.

Potential Antimicrobial and Cytotoxic Activity

Direct experimental data on the antimicrobial or cytotoxic activity of this compound is not extensively available in the current literature. However, studies on structurally related methoxy-substituted phenylacrylonitrile derivatives have demonstrated both antimicrobial and cytotoxic effects. For instance, certain methoxy phenylacrylonitriles have shown activity against both Gram-positive and Gram-negative bacteria and have exhibited cytotoxic effects against cancer cell lines such as MCF-7. These findings suggest that the core scaffold of the title compound may possess intrinsic biological activity worthy of further investigation.

Logical Relationship Diagram

Caption: Logical relationship of the compound to the mechanism of action of Gimeracil.

Spectral Data

While specific spectral data for this compound were not found in the initial searches, data for related malononitrile derivatives are available and can be used for comparative purposes. The characterization of the final product would typically involve ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the dimethylamino protons, the methoxy protons, and the protons of the allylidene backbone.

-

¹³C NMR: Resonances for the cyano carbons, the carbons of the conjugated system, the methoxy carbon, and the dimethylamino carbons.

-

FT-IR: Characteristic stretching vibrations for the C≡N (cyano) groups, C=C double bonds of the conjugated system, and C-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (177.21 g/mol ).

Conclusion

This compound is a valuable organic compound with established importance as a synthetic intermediate for the anticancer agent Gimeracil. Its unique electronic structure suggests potential for broader applications in medicinal chemistry and materials science. While detailed biological studies on the compound itself are limited, the known activities of related structures indicate that it may possess inherent pharmacological properties. This guide provides a foundational understanding of its properties and synthesis, which can serve as a basis for future research and development. Further investigation into its direct biological effects is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a key organic intermediate with the chemical formula C₉H₁₁N₃O.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor in the synthesis of the antitumor agent Gimeracil.[2][3] The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an orange solid with a molecular weight of 177.2 g/mol .[2][3] It is characterized by a conjugated system that includes a dimethylamino group, a methoxy group, and two cyano groups, which contribute to its unique electronic properties.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.2 g/mol | [2] |

| Appearance | Orange Solid | [3] |

| Melting Point | 130 °C | [3] |

| Boiling Point | 323.1 °C | [4] |

| Density | 1.078 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane | [3] |

| CAS Number | 95689-38-6 | [2] |

Synthesis

The primary method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, a precursor derived from malononitrile, with a carbonyl-like compound.

A plausible synthetic pathway involves a two-step process starting from malononitrile:

-

Formation of 2-(1-methoxyethylidene)malononitrile: Malononitrile is reacted with trimethyl orthoacetate.[5]

-

Condensation with Dimethylformamide Dimethyl Acetal (DMFDMA): The resulting 2-(1-methoxyethylidene)malononitrile is then reacted with DMFDMA to yield this compound.[6]

A detailed experimental protocol for a similar synthesis is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Trimethyl orthoacetate

-

Dimethylformamide dimethyl acetal (DMFDMA)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

Step 1: Synthesis of 2-(1-methoxyethylidene)malononitrile. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile and an equimolar amount of trimethyl orthoacetate in an anhydrous solvent. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain crude 2-(1-methoxyethylidene)malononitrile, which can be used in the next step without further purification.[5]

-

Step 2: Synthesis of this compound. To the crude 2-(1-methoxyethylidene)malononitrile, add an equimolar amount of DMFDMA in an anhydrous solvent. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Upon completion, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.[6]

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR: Expected signals would include singlets for the methoxy and dimethylamino protons, and signals in the vinylic region for the allylidene protons.

¹³C NMR: Carbon signals for the cyano groups, the carbons of the allylidene backbone, the methoxy carbon, and the dimethylamino carbons are expected.

IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (cyano) stretching, C=C stretching of the conjugated system, and C-O stretching of the methoxy group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 m/z).

Reactivity and Role in Gimeracil Synthesis

This compound is a versatile intermediate capable of undergoing various chemical transformations, including oxidation, reduction, and nucleophilic substitution.[4] Its most significant application is as a key precursor in the synthesis of Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor used to enhance the efficacy of fluoropyrimidine-based chemotherapies.

The synthesis of Gimeracil from this intermediate involves an intramolecular cyclization to form a pyridone ring system, followed by further chemical modifications.

Experimental Protocol: Cyclization to 3-cyano-4-methoxy-2(1H)-pyridone

Materials:

-

This compound

-

Aqueous acetic acid (e.g., 80%)

Procedure:

-

Dissolve this compound in aqueous acetic acid.

-

Heat the reaction mixture to reflux. The cyclization reaction proceeds to form 3-cyano-4-methoxy-2(1H)-pyridone.

-

Monitor the reaction by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can be purified by recrystallization.[5][7]

Caption: Key steps in the synthesis of Gimeracil from the intermediate.

The resulting 3-cyano-4-methoxy-2(1H)-pyridone is then subjected to chlorination to yield 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone, which upon hydrolysis and decyanation, affords Gimeracil.[4][5]

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, its structural features suggest potential for biological activity. The presence of the malononitrile moiety, a known pharmacophore, and the conjugated system could allow for interactions with various biological targets.[4] Its role as a precursor to Gimeracil, a DPD inhibitor, indirectly links it to cancer chemotherapy pathways. DPD is a key enzyme in the catabolism of 5-fluorouracil (5-FU), and its inhibition by Gimeracil leads to increased bioavailability and efficacy of 5-FU. However, direct studies on the biological activity and specific signaling pathway modulation by this compound are not extensively reported.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and a clear synthetic route via Knoevenagel condensation. Its primary significance lies in its role as a key building block in the industrial synthesis of the anticancer drug Gimeracil. While its own biological activity is not well-documented, its chemical reactivity, particularly the intramolecular cyclization to form a pyridone core, is a critical step in the production of this important pharmaceutical. Further research into the spectroscopic characterization and potential biological activities of this compound could open new avenues for its application in medicinal chemistry and materials science.

References

- 1. data.epo.org [data.epo.org]

- 2. 2-(1-Methoxyethylidene)malononitrile | C6H6N2O | CID 13512839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gimeracil suppliers USA [americanchemicalsuppliers.com]

- 4. CN104592102A - Gimeracil composition and preparation method thereof - Google Patents [patents.google.com]

- 5. Industrial Synthetic Process of Gimeracil [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. CN103159673B - Refining method for preparing gimeracil - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS: 95689-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS number 95689-38-6), a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its notable biological activities, including its anticancer properties and its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Methodologies for key biological assays are presented, and its mechanisms of action are illustrated through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a nitrile-functionalized organic compound characterized by a conjugated system that includes a dimethylamino group as an electron donor and a malononitrile moiety as an electron acceptor.[1] This structure facilitates intramolecular charge transfer, which is crucial to its biological and photophysical characteristics.[1] The compound is also known by several synonyms, including 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene and serves as a key intermediate in the synthesis of the antitumor agent Gimeracil.[2][3]

| Property | Value | Source |

| CAS Number | 95689-38-6 | [1] |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.21 g/mol | [1] |

| IUPAC Name | 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | [1] |

| Appearance | Orange Solid | [3] |

| Melting Point | 130°C | [1][4] |

| Boiling Point | 323.1°C (Predicted) | [1] |

| Density | 1.078 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Spectral Data

The structural features of the compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | - δ ~2.8–3.2 ppm (protons of the dimethylamino group) - δ ~3.5–3.8 ppm (protons of the methoxy group) |

| ¹³C NMR | - δ ~40–45 ppm (carbons of the dimethylamino group) - δ ~150–160 ppm (allylidene carbons, shifted downfield due to conjugation) |

| IR Spectroscopy | - 2200–2250 cm⁻¹ (nitrile C≡N stretches) - 1600–1650 cm⁻¹ (conjugated enamine C=N bands) |

Source:[1]

Synthesis

The primary method for synthesizing this compound and related compounds is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for the synthesis of arylidene malononitriles.

Materials:

-

Malononitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methanol (as solvent)

-

Piperidine or another basic catalyst

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve malononitrile (1 equivalent) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) in methanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as an orange crystalline solid.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the field of oncology and neurology.

Anticancer Activity

The molecule exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia).[1] Its anticancer mechanism involves several key pathways:

-

Induction of Apoptosis: It triggers programmed cell death by activating caspases and disrupting the mitochondrial membrane potential, which leads to the cleavage of DNA within the nucleus.[1]

-

Cell Cycle Arrest: The compound can halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.[1]

-

Tyrosine Kinase Inhibition: It has been shown to selectively inhibit tyrosine kinases such as p56lck, an enzyme involved in cell proliferation and survival signaling pathways.[1]

Neurological Activity

The compound has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2).[1][5] mGluR2 receptors are implicated in several neurological and psychiatric disorders, including anxiety and schizophrenia.[1][5] As a PAM, it enhances the receptor's activity in the presence of the endogenous ligand, glutamate, which can influence crucial glutamate signaling pathways related to synaptic plasticity.[1][5]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MCF-7, K-562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Tyrosine Kinase Inhibition Assay (p56lck)

This assay measures the ability of the compound to inhibit the phosphorylation activity of the p56lck kinase.

Materials:

-

Recombinant p56lck enzyme

-

Kinase assay buffer

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP (spiked with γ-³²P-ATP for radioactive detection, or using a fluorescence polarization kit)

-

Test compound at various concentrations

-

Phosphocellulose paper or appropriate assay plates (e.g., for fluorescence polarization)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or well, combine the kinase assay buffer, the peptide substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant p56lck enzyme to the mixture.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination & Detection:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (FP) Method: Stop the reaction with a quench/detection mixture containing EDTA and an anti-phosphotyrosine antibody/tracer complex. Measure the change in fluorescence polarization.

-

-

Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor. Calculate the IC₅₀ value.

Conclusion

This compound is a compound of considerable interest due to its demonstrated efficacy in preclinical models of cancer and its potential as a modulator of neurological pathways. Its straightforward synthesis via Knoevenagel condensation and its well-defined chemical properties make it an attractive scaffold for further derivatization and optimization in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related malononitrile derivatives.

References

- 1. resources.mblintl.com [resources.mblintl.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Abstract: This document provides a detailed technical overview of the molecular structure, properties, and synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (CAS No: 95689-38-6). It is a key intermediate in the synthesis of the antitumor agent Gimeracil. This guide collates available physicochemical data, expected spectroscopic characteristics, and a plausible synthetic pathway. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams as specified for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is an orange, solid organic compound featuring a conjugated system that includes dimethylamino, methoxy, and dinitrile functional groups.[1] Its primary significance lies in its role as a precursor in pharmaceutical manufacturing.[2]

| Property | Value | Reference |

| CAS Number | 95689-38-6 | |

| Molecular Formula | C₉H₁₁N₃O | |

| Molecular Weight | 177.21 g/mol | [1] |

| IUPAC Name | 2-[3-(Dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |

| Synonyms | 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene | |

| Appearance | Orange Solid | |

| Melting Point | 130 °C | [1] |

| Boiling Point | 323.1 °C | [1] |

| Density | 1.078 g/cm³ | |

| Solubility | Chloroform, Dichloromethane | |

| pKa (Predicted) | 8.21 ± 0.70 |

Molecular Structure and Connectivity

The structure of the molecule is characterized by a four-carbon butadiene-like backbone. One end is substituted with a dicyanomethylene (malononitrile) group, while the other end features a dimethylamino group, which acts as a strong electron donor. A methoxy group is attached at the second carbon position. This push-pull electronic system results in its characteristic color and reactivity.

Spectroscopic and Crystallographic Data

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its functional groups, characteristic spectroscopic features can be predicted.[1] These predictions are crucial for reaction monitoring and quality control during synthesis.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Dimethylamino (-N(CH₃)₂) | δ ≈ 3.12 ppm | [1] |

| Methoxy (-OCH₃) | δ ≈ 3.5 - 3.8 ppm | [1] | |

| ¹³C NMR | Dimethylamino (-N(CH₃)₂) | δ ≈ 40 - 45 ppm | [1] |

| Allylidene Carbons | δ ≈ 150 - 160 ppm | [1] | |

| IR Spectroscopy | Nitrile (-C≡N) | 2200 - 2250 cm⁻¹ | [1] |

| Conjugated Enamine (C=C-N) | 1600 - 1650 cm⁻¹ | [1] |

Crystallographic Analysis

As of this guide's compilation, a single-crystal X-ray diffraction study for this compound has not been found in publicly accessible literature. Such studies are essential for definitively determining bond lengths, bond angles, and crystal packing.

For context, data from a related compound, 2-(4-methylbenzylidene)malononitrile , is provided below to illustrate typical measurements for the malononitrile moiety.[3]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| Unit Cell Dimensions | a = 7.0043(5) Å, b = 7.5270(5) Å, c = 9.5396(6) Å | [3] |

| α = 106.757(4)°, β = 96.592(4)°, γ = 105.204(4)° | [3] | |

| Malononitrile C-C-C Angle | 113.54 (13)° | [3] |

Experimental Protocols

Synthesis

A plausible synthesis involves the reaction of an appropriate precursor with dimethylformamide dimethyl acetal (DMF-DMA).[1] The protocol is a two-step process focused on introducing the dimethylamino group onto the allylidene backbone.

Step 1: Intermediate Preparation The synthesis begins with a suitable malononitrile derivative precursor. The specific identity of the starting intermediate for the following step is not detailed in the available literature.

Step 2: Introduction of the Dimethylamino Group

-

The intermediate from the previous step is dissolved in methanol (e.g., 77.86 mmol in 120 mL).[1]

-

Dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution (e.g., 1.1 equivalents, 85.65 mmol).[1]

-

The reaction mixture is heated to reflux for approximately 1 hour.[1]

-

After reflux, the mixture is cooled and concentrated under reduced pressure to remove the solvent.[1]

-

The resulting crude product is purified, typically by recrystallization from ethanol followed by flash chromatography, to yield the final product.[1]

Logical Relationships and Applications

The primary application of this molecule is its role as a key building block in the synthesis of Gimeracil.[2] Gimeracil is not directly cytotoxic but functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[4]

No direct biological activity or involvement in cellular signaling pathways has been reported for this compound itself. Its utility is realized through its chemical conversion to a pharmacologically active agent.

References

An In-Depth Technical Guide to 2-[(E)-3-(Dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile. This molecule is a notable intermediate in the synthesis of the antitumor agent Gimeracil.[1] This document will cover its chemical identity, physicochemical properties, a general synthesis methodology, and an overview of its known biological activities, with a focus on its cytotoxic potential.

Chemical Identity and Properties

-

IUPAC Name: 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile[2]

-

Synonyms:

-

(E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

-

2-[3-(Dimethylamino)-1-methoxy-2-propen-1-ylidene]-propanedinitrile

-

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene[1]

-

-

CAS Number: 95689-38-6[2]

-

Molecular Formula: C₉H₁₁N₃O[2]

-

Molecular Weight: 177.21 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 130 °C | [1] |

| Boiling Point | 323.1 °C | [2] |

| Solubility | Soluble in chloroform and dichloromethane. | [1] |

| Appearance | Orange Solid | [1] |

Synthesis

For the synthesis of malononitrile derivatives, various catalysts and conditions can be employed, including microwave-assisted synthesis.[3] The synthesis of the target compound is generally described as a condensation reaction.[2]

Below is a generalized workflow for the synthesis of such a compound.

Caption: Generalized workflow for the synthesis of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile.

Biological Activity and Cytotoxicity

The primary biological significance of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile lies in its role as a precursor to Gimeracil, a component of the oral fluoropyrimidine anticancer drug S-1.[1] While specific quantitative data on the cytotoxicity of the title compound is not available in the surveyed literature, malononitrile derivatives, in general, have been investigated for their anticancer properties.

The mechanism of action for some malononitrile derivatives is attributed to their ability to induce apoptosis in cancer cells. The cytotoxic effects are often evaluated using standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Representative IC₅₀ Values of Structurally Related Malononitrile Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzylidenemalononitrile Derivatives | Breast Cancer (MCF-7) | >0.512 (Pa value) | [3] |

| Benzylidenemalononitrile Derivatives | Breast Cancer (HER2) | - | [3] |

| Benzylidenemalononitrile Derivatives | Epidermal Growth Factor Receptor (EGFR) | - | [3] |

| Substituted Pyrazole Derivatives | Breast Cancer (MCF-7) | - | [1] |

Note: Specific IC₅₀ values for 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile were not found in the reviewed literature. The data presented is for structurally related compounds to provide context for the potential bioactivity of this class of molecules. "Pa value" refers to the probability of activity from in silico predictions.

Experimental Protocols

General Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cancer cells.

-

Cell Seeding:

-

Cancer cells (e.g., MCF-7, K-562) are harvested from culture.

-

Cells are seeded into 96-well microtiter plates at a predetermined optimal density.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compound, 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

A series of dilutions of the stock solution are prepared in a cell culture medium.

-

The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent at the same concentration as the treated wells.

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the incubation period, a sterile MTT solution is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the solvent control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile with any particular cellular signaling pathways. Its primary known role is as a chemical intermediate.

The final product, Gimeracil, functions as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU). By inhibiting DPD, Gimeracil increases the bioavailability and enhances the antitumor efficacy of 5-FU. The signaling pathways affected by 5-FU are complex and involve the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. However, a direct link between the precursor and these pathways has not been established.

Caption: Logical relationship of 2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile as a precursor to Gimeracil and Gimeracil's mechanism of action.

Conclusion

2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile is a chemically defined intermediate with a crucial role in the synthesis of the anticancer drug component, Gimeracil. While its direct biological activity and mechanism of action are not extensively characterized, the broader class of malononitrile derivatives has shown promise as cytotoxic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent in its own right. The provided methodologies and data serve as a foundation for researchers and drug development professionals interested in this and related chemical entities.

References

- 1. Synthesis, Spectroscopic Study of new Substituted heterocyclic compounds derived from Molononitrile and Cytotoxic agents against MCF-7 Human Cancer Cells - ProQuest [proquest.com]

- 2. 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile | 95689-38-6 | Benchchem [benchchem.com]

- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile, a versatile organic compound with significant potential in various scientific and therapeutic fields. This document details its chemical identity, physicochemical properties, synthesis, and its role in modulating cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a nitrile-functionalized organic compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 95689-38-6 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol [1] |

| IUPAC Name | 2-[(E)-3-(dimethylamino)-1-methoxyallylidene]propanedinitrile |

| Synonyms | 2-[3-(DIMETHYLAMINO)-1-METHOXY-2-PROPENYLIDENE]MALONONITRILE, 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene, AURORA KA-6309, 1,1-dicyano-4-(N,N-dimethylamino)-2-methoxy-1,3-butadiene, (E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitril |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and available spectroscopic data for this compound and its closely related analogs.

| Property | Value |

| Melting Point | 130 °C[1] |

| Boiling Point | 323.1 °C[1] |

| Density | 1.078 g/cm³ |

| Solubility | Soluble in chlorinated solvents such as dichloromethane.[1] |

| Appearance | Orange solid |

| ¹H NMR (CDCl₃, 400 MHz) of 2-(4-(Dimethylamino)benzylidene)malononitrile | δ: 7.80 (d, J = 8.9 Hz, 2H), 7.44 (s, 1H), 6.70 (d, J = 8.9 Hz, 2H), 3.14 (s, 6H)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) of 2-(4-(Dimethylamino)benzylidene)malononitrile | δ: 158.0, 154.1, 133.7, 119.4, 115.9, 114.9, 111.7, 71.9, 40.1[2] |

| Mass Spectrum (EI) of 2-benzylidenemalononitrile | m/z 154 (M+), 127, 103, 76[3] |

Experimental Protocols

Synthesis via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

General Protocol:

-

An appropriate aldehyde or ketone is reacted with an active methylene compound, such as malononitrile.

-

The reaction is typically carried out in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

A basic catalyst, such as piperidine or a benign catalyst like ammonium acetate, is often employed to facilitate the reaction.[4]

-

The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 75 °C) for a period ranging from minutes to several hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the product is isolated. If the product precipitates, it can be collected by filtration after cooling and washing with a non-solvent like cold water.

-

If the product is soluble in the reaction mixture, it is extracted with an organic solvent like ethyl acetate.

-

The crude product is then purified, typically by column chromatography on silica gel.[5]

Purification

Column Chromatography:

-

A slurry of silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., hexane) is packed into a glass column.

-

The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Signaling Pathway and Experimental Workflow Visualizations

Modulation of the Nrf2/Keap1 Signaling Pathway

Malononitrile derivatives have been identified as modulators of the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular response to oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some malononitrile derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[6][7]

Caption: Nrf2/Keap1 signaling pathway modulation.

Bioorthogonal Labeling Experimental Workflow

The unique reactivity of malononitriles makes them suitable for bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[8][9] A malononitrile-containing probe can be used to label a specific biomolecule of interest that has been modified to contain a complementary reactive group, such as an azodicarboxylate. This allows for the visualization and tracking of biomolecules in their native environment.

Caption: Bioorthogonal labeling workflow.

References

- 1. This compound | 95689-38-6 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 4. bhu.ac.in [bhu.ac.in]

- 5. minio.scielo.br [minio.scielo.br]

- 6. msjonline.org [msjonline.org]

- 7. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

Physical properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

An In-depth Technical Guide on the Physical Properties of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Introduction

This compound, with the CAS Number 95689-38-6, is a nitrile-functionalized organic compound.[1][2] Its molecular structure consists of a conjugated system that includes a dimethylamino group (-N(CH₃)₂), a methoxy group (-OCH₃), and two cyano groups (-CN) attached to an allylidene backbone.[1] This particular arrangement of functional groups facilitates intramolecular charge transfer (ICT), where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor.[1] These electronic properties make it a compound of interest in the fields of materials science and medicinal chemistry.[1] Notably, it serves as an intermediate in the synthesis of the antitumor agent Gimeracil.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | [1][2] |

| Molecular Weight | 177.21 g/mol | [1] |

| Melting Point | 130°C | [1][2] |

| Boiling Point | 323.1°C | [1] |

| Density | 1.078 g/cm³ | [2] |

| Appearance | Orange Solid | [2] |

| Solubility | Soluble in chloroform and dichloromethane | [1][2] |

| pKa (Predicted) | 8.21 ± 0.70 | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

While specific spectral data for the final compound is not detailed in the provided search results, characterization is typically performed using standard spectroscopic methods such as NMR, IR, and Mass Spectrometry. The structure of the compound suggests key expected signals. For instance, in ¹H NMR spectroscopy, characteristic signals for the dimethylamino, methoxy, and vinyl protons would be expected. In IR spectroscopy, prominent peaks corresponding to the C≡N (nitrile) and C=C (alkene) stretching vibrations would be anticipated.

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved through a two-step process involving a Knoevenagel condensation.[1]

Step 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile

-

Combine malononitrile (78.60 mmol) and trimethyl orthoacetate (86.46 mmol).[1]

-

Reflux the mixture in methanol for 4 hours.[1]

-

Isolate the product, 2-(1-methoxyethylidene)malononitrile, which presents as a light yellow liquid, using medium-pressure liquid chromatography (MPLC) with a gradient of ethyl acetate in hexane.[1]

-

Confirm the structure of the intermediate via ¹H NMR, expecting characteristic signals at δ 4.08 (s, 3H, OCH₃) and δ 2.41 (s, 3H, CH₃).[1]

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (77.86 mmol) in methanol (120 mL).[1]

-

Treat the solution with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (85.65 mmol).[1]

-

Reflux the mixture for 1 hour.[1]

-

After reflux, cool the mixture and concentrate it to yield the final product.[1]

Caption: Synthetic pathway for this compound.

Chemical Reactions and Properties

The unique electronic structure of this compound, characterized by its donor-acceptor system, is fundamental to its reactivity.

-

Intramolecular Charge Transfer (ICT): The dimethylamino group serves as an electron-donating group, while the malononitrile moiety acts as an electron-accepting group. This arrangement facilitates intramolecular charge transfer, which is a key factor in its photophysical and biological activities.[1]

-

Reactivity: The compound is susceptible to various chemical transformations:

-

Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.[1]

-

Reduction: Can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Nucleophilic Substitution: The dimethylamino group can be displaced by other nucleophiles in substitution reactions.[1]

-

Caption: Diagram of the intramolecular charge transfer mechanism.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a nitrile-functionalized organic compound primarily recognized as a key intermediate in the synthesis of the anti-cancer drug Gimeracil. While its direct biological mechanism of action is not extensively characterized in publicly available literature, its significance is intrinsically linked to the pharmacological activity of Gimeracil. This technical guide elucidates the known chemical properties and biological relevance of this compound, with a primary focus on its role in the synthesis of Gimeracil and the subsequent mechanism of action of Gimeracil as a dihydropyrimidine dehydrogenase (DPD) inhibitor. Limited data on the direct cytotoxic effects of the title compound are also presented.

Chemical Properties and Synthesis

This compound (CAS: 95689-38-6) possesses the molecular formula C₉H₁₁N₃O and a molecular weight of 177.21 g/mol .[1] Its structure features a conjugated system comprising a dimethylamino group, a methoxy group, and two cyano groups attached to an allylidene backbone.[1] This compound exhibits intramolecular charge transfer (ICT) properties, where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.21 g/mol | [1] |

| Melting Point | 130°C | [1] |

| Boiling Point | 323.1°C | [1] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane) | [1] |

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the condensation of appropriate precursors.

Role as a Precursor in Gimeracil Synthesis

The principal documented role of this compound is as a starting material in the industrial synthesis of Gimeracil. Gimeracil is a critical component of the oral fluoropyrimidine-based chemotherapy regimen, S-1, used in the treatment of various cancers, including gastric cancer.

The following diagram illustrates a generalized workflow for the synthesis of Gimeracil from this compound.

Caption: Generalized workflow for the synthesis of Gimeracil.

Mechanism of Action of Gimeracil

Understanding the mechanism of action of Gimeracil is crucial to appreciating the significance of its precursor, this compound. Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).

The Role of Dihydropyrimidine Dehydrogenase (DPD)

DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. A significant portion of administered 5-FU is rapidly degraded by DPD in the liver, which can lead to decreased efficacy and the formation of toxic metabolites.

Gimeracil's Inhibition of DPD

Gimeracil acts as a reversible inhibitor of DPD. By blocking the activity of this enzyme, Gimeracil prevents the breakdown of 5-FU. This leads to:

-

Increased bioavailability of 5-FU: Higher and more sustained plasma concentrations of 5-FU can be achieved.

-

Enhanced anti-tumor efficacy: The prolonged exposure of tumor cells to active 5-FU enhances its cytotoxic effects.

-

Reduced toxicity: By allowing for lower doses of 5-FU to be administered, some of the severe side effects associated with high-dose 5-FU therapy can be mitigated.

The following diagram illustrates the signaling pathway affected by Gimeracil.

Caption: Mechanism of Gimeracil in potentiating 5-FU activity.

Direct Biological Activity of this compound

Table 2: Reported Biological Activities of this compound

| Activity | Cell Lines | Reported Effect | Reference |

| Cytotoxicity | MCF-7, K-562 | Induction of apoptosis, Cell cycle arrest (G0/G1) | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the direct biological activity of this compound are not extensively published. However, a standard protocol for a cytotoxicity assay, which could be adapted to study this compound, is provided below.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, K-562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

The following diagram illustrates the experimental workflow for a typical cytotoxicity assay.

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a compound of significant interest primarily due to its role as a precursor in the synthesis of the DPD inhibitor, Gimeracil. Its own biological mechanism of action is not well-defined in the existing scientific literature. The potentiation of 5-FU's anti-cancer activity by Gimeracil is the most clinically relevant mechanism associated with this chemical lineage. While preliminary data suggests direct cytotoxic effects of this compound on cancer cells, further in-depth studies are required to elucidate its specific molecular targets and signaling pathways. Future research should focus on comprehensive in vitro and in vivo studies to fully characterize the pharmacological profile of this compound and its potential as a standalone therapeutic agent.

References

In-Depth Technical Guide on Intramolecular Charge Transfer in 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile and Related Push-Pull Chromophores

For Researchers, Scientists, and Drug Development Professionals

Introduction to Intramolecular Charge Transfer in Push-Pull Systems

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry and materials science, where the absorption of light by a molecule leads to a significant redistribution of electron density from an electron-donating (donor) moiety to an electron-accepting (acceptor) moiety through a π-conjugated bridge. Molecules designed to exhibit this property are often referred to as push-pull or donor-π-acceptor (D-π-A) systems.

The molecule 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a classic example of a D-π-A chromophore. It comprises a powerful electron-donating dimethylamino group and a methoxy group, a conjugated allylidene bridge, and a potent electron-accepting malononitrile group. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor side, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor side.[1] This charge separation results in a highly polarized excited state with a large dipole moment.

The efficiency and characteristics of ICT are highly sensitive to the molecular environment, particularly the polarity of the solvent.[2] This sensitivity makes push-pull chromophores promising candidates for applications in chemical sensors, bioimaging, nonlinear optics, and as photosensitizers in photodynamic therapy and dye-sensitized solar cells.[1][3]

Photophysical Properties of Analogous Push-Pull Chromophores

The photophysical properties of D-π-A molecules are characterized by their absorption and fluorescence spectra, which are significantly influenced by solvent polarity. In nonpolar solvents, these molecules typically exhibit a locally excited (LE) state, while in polar solvents, the charge-transfer state is stabilized, leading to distinct spectral changes.

Solvatochromism

A hallmark of ICT is solvatochromism, the change in the color of a substance with a change in solvent polarity. For push-pull systems, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum, while the absorption spectrum is less affected.[4] This is due to the greater stabilization of the highly polar ICT excited state compared to the less polar ground state by polar solvent molecules. The large separation between the absorption and emission maxima is known as the Stokes shift.

Table 1: Representative Photophysical Data for Analogous Push-Pull Chromophores in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| n-Hexane | 1.88 | ~400-430 | ~450-500 | ~2500-4000 | High |

| Toluene | 2.38 | ~410-440 | ~480-550 | ~3500-5500 | Moderate |

| Dichloromethane | 8.93 | ~420-450 | ~530-600 | ~5000-7000 | Moderate to Low |

| Acetonitrile | 37.5 | ~420-450 | ~580-650 | ~6500-8500 | Low |

| Methanol | 32.7 | ~420-450 | ~600-680 | ~7000-9000 | Very Low |

Data is compiled and generalized from studies on various D-π-A chromophores with amine donors and cyano-containing acceptors.[3][4][5]

Experimental Protocols for Characterization of Intramolecular Charge Transfer

Synthesis of Push-Pull Chromophores

The synthesis of molecules like this compound typically involves a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., malononitrile) with a carbonyl compound or its vinylogous equivalent.

Representative Protocol:

-

Precursor Synthesis: An appropriate electrophilic precursor, such as 1,1-dimethoxy-3-(dimethylamino)prop-2-ene, is prepared or obtained commercially.

-

Condensation Reaction: The precursor is dissolved in a suitable solvent, such as ethanol or acetonitrile.

-

To this solution, an equimolar amount of malononitrile is added.

-

A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture.

-

The mixture is stirred at room temperature or heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure push-pull chromophore.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties of ICT compounds.

Methodology:

-

Sample Preparation: Prepare stock solutions of the chromophore in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (1-10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-700 nm). The solvent is used as a reference.

-

Fluorescence Spectroscopy: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum. Emission spectra are typically recorded from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

Data Analysis: Determine the absorption (λ_abs) and emission (λ_em) maxima for each solvent. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the fluorescence quantum yield using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Intramolecular Charge Transfer Process

Diagrams generated using Graphviz can effectively illustrate the concepts of ICT and the experimental workflows.

References

- 1. The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of malononitrile derivatives

An In-Depth Technical Guide to the Biological Activity of Malononitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic and carbocyclic compounds. Its derivatives, particularly benzylidenemalononitriles formed through Knoevenagel condensation, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory properties.[3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of malononitrile derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Introduction

Malononitrile (CH₂(CN)₂) is an activated methylene compound whose high reactivity makes it a valuable precursor in numerous organic syntheses.[1][4] The electron-withdrawing nature of the two nitrile groups acidifies the central methylene protons, facilitating reactions like the Knoevenagel condensation with aldehydes and ketones.[5] The resulting α,β-unsaturated dinitriles, often referred to as benzylidenemalononitrile (BMN) derivatives, form the scaffold for a multitude of biologically active molecules.[2][3][6] These derivatives have been successfully explored as anticancer agents by targeting signaling pathways, as antimicrobial agents against various pathogens, as anti-inflammatory compounds by inhibiting key enzymes, and as specific inhibitors for enzymes like kinases and dehydrogenases.[3][7][8] This document consolidates the current knowledge on these activities, providing a technical resource for their further investigation and development.

Synthesis of Malononitrile Derivatives

The most fundamental and widely used method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone.[5] Various catalysts and conditions have been employed to optimize this reaction, including the use of bases like piperidine, eco-friendly microwave-assisted methods, and solvent-free approaches.[3][6][9]

Anticancer Activity

Malononitrile derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] Their primary mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs), which are crucial enzymes in cell proliferation signaling pathways.[11]

Mechanism of Action: Kinase Inhibition

Many benzylidenemalononitrile derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other related kinases like HER2.[3][6][12] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades, such as the Ras-MAPK pathway, which ultimately leads to a reduction in cell proliferation and survival.[11]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cell Line | Activity Metric | Value | Reference |

| Benzylidenemalononitrile | HER2, EGFR, FPPS | Breast Cancer | In silico binding | Stronger than reference drugs | [3][6] |

| 4-Decyloxybenzylidenemalononitrile | HER2, FPPS | - | In silico docking | Strong effect | [3][13] |

| (3,4-Dimethoxybenzylidene)malononitrile | - | Cancer cell lines | Cytotoxicity | Effective | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of malononitrile derivatives on cancer cells.

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of malononitrile have demonstrated considerable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]

Spectrum of Activity

The antimicrobial efficacy is influenced by the specific substitutions on the aromatic ring of the benzylidenemalononitrile scaffold.[3] Some derivatives show broad-spectrum activity, while others are more specific. For instance, certain novel triazole-containing malononitrile compounds have shown excellent fungicidal activity against Botrytis cinerea and Rhizoctonia solani.[14][15][16] The proposed mechanism for some antifungal derivatives involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[16]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | MIC | 6.25 µg/mL | [17] |

| Mandelonitrile derivatives (2b, 2d, 2e, 2f) | Pseudomonas aeruginosa | Zone of Inhibition | 17.2 - 30.1 mm | [18] |

| Compound G17 | Rhizoctonia solani | EC₅₀ | 0.19 mg/L | [16] |

| Compound G30 | Rhizoctonia solani | EC₅₀ | 0.27 mg/L | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Compound Preparation : Dissolve the test compound in a suitable solvent (like DMSO) and prepare a 2-fold serial dilution series in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation : Culture the bacterial strain overnight. Dilute the culture in broth to achieve a standardized concentration of approximately 1 x 10⁶ CFU/mL.

-

Inoculation : Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of 5 x 10⁵ CFU/mL. The final volume in each well is now 100 µL.

-

Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain malononitrile and malonic acid derivatives have been identified as having potent anti-inflammatory properties.[1][19] Their mechanisms involve the modulation of key inflammatory mediators and pathways.

Mechanism of Action

The anti-inflammatory effects of these derivatives are linked to several mechanisms. One significant pathway is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of prostaglandins (like PGE₂), key mediators of pain and inflammation.[8] Other studies have shown that malonic acid derivatives can inhibit the kinin system by reducing the activity of kallikrein, another important mediator in the inflammatory response.[20] Furthermore, some compounds exhibit strong antioxidant activity, which contributes to their anti-inflammatory profile by reducing oxidative stress associated with inflammation.[20]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Coumarin derivative 14b | TNF-α production inhibition | EC₅₀ | 5.32 µM | [21] |

| Pyrano[2,3-d]pyrimidine derivatives | COX-2 suppression | - | Potent activity | [8] |

| Maldian (di-(2,4-dimethyl) anilide malonic acid) | Carrageenan-induced edema | In vivo dose | 7.3 mg/kg | [20] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation : Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

-

Compound Incubation : In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer. Then, add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Reaction Termination and Measurement : Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of HCl.

-

Quantification of Prostaglandin : Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.

-

Data Analysis : Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Other Enzyme Inhibition Activities

Beyond the major categories above, malononitrile derivatives have been found to inhibit a variety of other enzymes, highlighting their potential as versatile therapeutic agents.

Spectrum of Enzyme Inhibition

Studies have identified malononitrile derivatives as inhibitors of key enzymes in metabolic pathways, such as the pentose phosphate pathway (PPP). Specifically, they have shown inhibitory effects against Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[7] Additionally, other derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[22]

Quantitative Data: Enzyme Inhibition

| Compound Class/No. | Target Enzyme | Activity Metric | Value | Reference |

| Malononitrile derivatives | G6PD | Kᵢ | 4.24 - 69.63 µM | [7] |

| Malononitrile derivatives | 6PGD | Kᵢ | 1.91 - 95.07 µM | [7] |

| Compound 31 | MAO-A | IC₅₀ | 0.34 µM | [22] |

| Compound 31 | MAO-B | IC₅₀ | 0.26 µM | [22] |

| Compound 32 | MAO-A | IC₅₀ | 0.12 µM | [22] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a generalized workflow for assessing enzyme inhibition, which can be adapted for specific enzymes using appropriate substrates and detection methods.

-

Reagent Preparation : Prepare solutions of the target enzyme, the specific substrate, and the test inhibitor compound in a suitable assay buffer.

-

Assay Setup : In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the enzyme solution. Allow a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to interact with the enzyme.

-

Reaction Initiation : Start the reaction by adding the substrate to all wells.

-

Kinetic Measurement : Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the change in absorbance or fluorescence over time at a specific wavelength appropriate for the assay. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

-

Controls : Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

-